methyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
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Overview
Description
Methyl 2-amino-1’-[(4-chlorophenyl)methyl]-7-methyl-2’,5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3’-indole]-3-carboxylate is a complex organic compound with a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1’-[(4-chlorophenyl)methyl]-7-methyl-2’,5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3’-indole]-3-carboxylate typically involves multi-step organic reactions. One common method includes the base-catalyzed intramolecular cyclization of aminoacetylenic ketones . The starting materials are often prepared through cross-coupling reactions, such as the Suzuki–Miyaura coupling, which involves the use of boron reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1’-[(4-chlorophenyl)methyl]-7-methyl-2’,5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3’-indole]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Methyl 2-amino-1’-[(4-chlorophenyl)methyl]-7-methyl-2’,5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3’-indole]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-1’-[(4-chlorophenyl)methyl]-7-methyl-2’,5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also act as CDK2 inhibitors and have similar biological activities.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are known for their PARP-1 inhibitory activity and anticancer properties.
Uniqueness
Methyl 2-amino-1’-[(4-chlorophenyl)methyl]-7-methyl-2’,5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3’-indole]-3-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
methyl 2-amino-1'-[(4-chlorophenyl)methyl]-7-methyl-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O5/c1-13-11-18-19(22(30)28-13)25(20(21(27)34-18)23(31)33-2)16-5-3-4-6-17(16)29(24(25)32)12-14-7-9-15(26)10-8-14/h3-11H,12,27H2,1-2H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTXDHFNRUJMKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)C(=C(O2)N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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